2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- is a specialized organic compound with the molecular formula C12H16N2O2S. This compound is characterized by its unique thiophene ring structure, which is substituted with a carboxamide group and a cyclobutylcarbonyl amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as ammonia or primary amines, under suitable conditions.
Substitution with Cyclobutylcarbonyl Amino Group: The final step involves the substitution of the carboxamide group with the cyclobutylcarbonyl amino group. This can be achieved through nucleophilic substitution reactions using cyclobutylcarbonyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its unique structure enables it to interact with cellular membranes, influencing cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxamide: A simpler analog with a similar thiophene ring but lacking the cyclobutylcarbonyl amino group.
2-Thiophenecarboxamide: Another analog with a different substitution pattern on the thiophene ring.
3-Thiophenecarboxaldehyde: A related compound with an aldehyde group instead of a carboxamide group.
Uniqueness
3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- is unique due to the presence of the cyclobutylcarbonyl amino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged for targeted interactions and reactions.
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(cyclobutanecarbonylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-6-7(2)17-12(9(6)10(13)15)14-11(16)8-4-3-5-8/h8H,3-5H2,1-2H3,(H2,13,15)(H,14,16) |
InChI Key |
KFGIJPGRVOOYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCC2)C |
Origin of Product |
United States |
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